2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide
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Description
2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a useful research compound. Its molecular formula is C25H23N3O3S and its molecular weight is 445.54. The purity is usually 95%.
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Biological Activity
2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H19N3O3S
- Molecular Weight : 381.45 g/mol
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of thieno[3,4-c]pyrazole derivatives. In particular, research involving the compound demonstrated its ability to mitigate oxidative stress in biological systems. For example, in a study using Clarias gariepinus (African catfish), the compound was effective in reducing erythrocyte alterations induced by 4-nonylphenol toxicity. The findings indicated that treated groups showed significantly fewer malformations compared to control groups (Table 1) .
Treatment Group | Altered Erythrocytes (%) |
---|---|
Control | 1 ± 0.3 |
4-Nonylphenol | 40.3 ± 4.87 |
Compound 7a | 12 ± 1.03 |
Compound 7b | 0.6 ± 0.16 |
Compound 7e | 28.3 ± 2.04 |
Compound 7f | 3.7 ± 0.37 |
Compound 8 | 29.1 ± 3.05 |
This table illustrates the protective effect of thieno[3,4-c]pyrazole compounds against oxidative damage.
Anti-inflammatory Activity
Thieno[3,4-c]pyrazole derivatives have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory mediators. One study reported that these compounds selectively inhibit phosphodiesterase (PDE) enzymes associated with inflammatory diseases . The mechanism involves modulation of signaling pathways that lead to reduced inflammation markers.
Antimicrobial Activity
The antimicrobial properties of thieno[3,4-c]pyrazole compounds have also been documented. These compounds exhibit activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents . The mechanisms of action typically involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Thieno[3,4-c]pyrazole derivatives have been investigated for their anticancer effects as well. Certain compounds within this class have been identified as potent inhibitors of specific kinases involved in cancer cell proliferation and survival . For instance, a series of thienopyrazoles demonstrated significant activity against aurora kinases, which are critical for cell division.
Case Studies
Several case studies have explored the biological activity of related thieno[3,4-c]pyrazole compounds:
- Study on Erythrocyte Protection : A study evaluated the protective effects of synthesized thieno[2,3-c]pyrazole compounds against oxidative stress in fish models. Results showed that these compounds significantly reduced erythrocyte malformations caused by toxic agents .
- Antimicrobial Screening : Another study screened various thienopyrazole derivatives for antimicrobial activity against clinical isolates of bacteria and fungi. The results indicated that several derivatives exhibited promising activity against resistant strains .
Properties
IUPAC Name |
2-ethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-3-31-22-13-12-17-9-5-6-10-18(17)23(22)25(29)26-24-19-14-32(30)15-20(19)27-28(24)21-11-7-4-8-16(21)2/h4-13H,3,14-15H2,1-2H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIHHBYVULPQQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC=CC=C5C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.